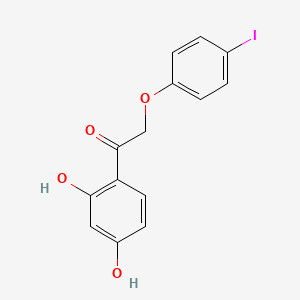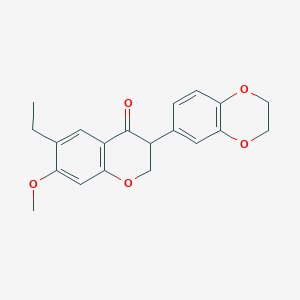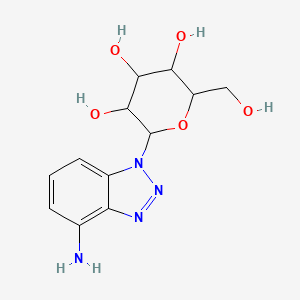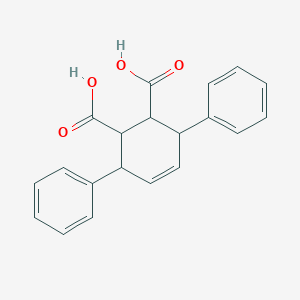
1-(2,4-dihydroxyphenyl)-2-(4-iodophenoxy)ethanone
Overview
Description
1-(2,4-dihydroxyphenyl)-2-(4-iodophenoxy)ethanone, also known as 4-Iodo-2,4-dihydroxychalcone (IDC), is a synthetic compound with potential therapeutic applications. IDC belongs to the class of chalcones, which are known for their diverse pharmacological properties.
Mechanism of Action
The mechanism of action of IDC involves its ability to modulate various cellular signaling pathways. IDC activates the intrinsic apoptotic pathway by increasing the expression of pro-apoptotic proteins and decreasing the expression of anti-apoptotic proteins. IDC also inhibits the growth of cancer cells by downregulating the expression of cell cycle regulatory proteins. Inflammation is regulated by various signaling pathways, and IDC has been shown to inhibit the NF-κB pathway, which is a key regulator of inflammation. IDC also activates the AMPK pathway, which plays a crucial role in glucose and lipid metabolism.
Biochemical and Physiological Effects:
IDC has been shown to have various biochemical and physiological effects. In cancer cells, IDC induces apoptosis, inhibits cell proliferation, and reduces the expression of angiogenic factors. Inflammation is characterized by the activation of various signaling pathways, and IDC has been shown to inhibit the expression of pro-inflammatory cytokines and chemokines. In diabetes research, IDC has been shown to improve insulin sensitivity, reduce blood glucose levels, and improve lipid metabolism.
Advantages and Limitations for Lab Experiments
IDC has several advantages for lab experiments, including its easy synthesis, high purity, and diverse pharmacological properties. However, IDC has some limitations, including its low solubility in water and the need for high concentrations to achieve its pharmacological effects.
Future Directions
Future research on IDC should focus on its potential therapeutic applications in various diseases, including cancer, inflammation, and diabetes. Further studies are needed to elucidate the mechanism of action of IDC and its effects on various signaling pathways. Additionally, the development of new derivatives of IDC with improved pharmacological properties should be explored.
Scientific Research Applications
IDC has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and diabetes. In cancer research, IDC has been shown to induce apoptosis (cell death) in cancer cells by activating the intrinsic apoptotic pathway. IDC also inhibits the growth of cancer cells by arresting the cell cycle at the G2/M phase. Inflammation is a key factor in the development of many diseases, and IDC has been shown to have anti-inflammatory effects by inhibiting the expression of pro-inflammatory cytokines. In diabetes research, IDC has been shown to improve insulin sensitivity and reduce blood glucose levels.
properties
IUPAC Name |
1-(2,4-dihydroxyphenyl)-2-(4-iodophenoxy)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11IO4/c15-9-1-4-11(5-2-9)19-8-14(18)12-6-3-10(16)7-13(12)17/h1-7,16-17H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAOSGJDFOBWCKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC(=O)C2=C(C=C(C=C2)O)O)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11IO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,6,8-trimethyl-3H-[1,2,4]triazolo[5',1':3,4][1,2,4]triazolo[1,5-a]pyrimidin-5-ium trifluoroacetate](/img/structure/B3823030.png)

![methyl 2-{[3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-oxo-6-propyl-4H-chromen-7-yl]oxy}propanoate](/img/structure/B3823044.png)
![4-bromo-5-(5-fluoro-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl)-2-[(propionyloxy)methyl]tetrahydro-3-furanyl propionate](/img/structure/B3823048.png)


![2,2'-[2,3-quinoxalinediylbis(thio)]bis(phenylacetic acid)](/img/structure/B3823087.png)
![[(3-methyl-2-quinoxalinyl)thio]acetic acid](/img/structure/B3823091.png)
![1-({1-(cyclohexylmethyl)-2-[(cyclopropylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)-L-prolinamide](/img/structure/B3823099.png)

![2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)pentanedioic acid](/img/structure/B3823108.png)
![2-[(benzoyloxy)methyl]-5-(1H-[1,2,3]triazolo[4,5-b]phenazin-1-yl)tetrahydrofuran-3,4-diyl dibenzoate](/img/structure/B3823119.png)
![2-[(benzoyloxy)methyl]-5-(6-methyl-3,5-dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl)tetrahydrofuran-3,4-diyl dibenzoate](/img/structure/B3823127.png)
